{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyphenyl)amine
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Overview
Description
{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyphenyl)amine is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyphenyl)amine typically involves a multi-step process. One common method includes the reaction of 2-hydroxyaniline with a sulfonyl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyphenyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyphenyl)amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyphenyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyphenyl)amine
- {[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(4-hydroxyphenyl)amine
- {[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-hydroxyphenyl)amine
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H27NO4S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-butoxy-N-(2-hydroxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H27NO4S/c1-5-6-11-25-19-12-15(4)16(14(2)3)13-20(19)26(23,24)21-17-9-7-8-10-18(17)22/h7-10,12-14,21-22H,5-6,11H2,1-4H3 |
InChI Key |
YHWXZEJAYFHZAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC=C2O |
Origin of Product |
United States |
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